5(6)-Carboxy-2',7'-dichlorofluorescein

Acidic intracellular pH measurement Fluorescent pH indicator Lysosomal pH sensing

Procure 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF, CAS 111843-78-8) for specific, non-redundant MRP2 vesicular transport assays and acidic pH (4-5) ratiometric imaging. Its unique pKa (4.2) and modulator-dependent transport kinetics differ critically from generic probes like carboxyfluorescein or BCECF, ensuring experimental fidelity and preventing data misinterpretation. A high-purity, photostable fluorescent substrate essential for reproducible research.

Molecular Formula C21H10Cl2O7
Molecular Weight 445.2 g/mol
CAS No. 111843-78-8
Cat. No. B054719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5(6)-Carboxy-2',7'-dichlorofluorescein
CAS111843-78-8
Synonyms5'-carboxyl-2',7'-dichlorodihydrofluorescein
5'-H2-CDCF
Molecular FormulaC21H10Cl2O7
Molecular Weight445.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)O)O)Cl
InChIInChI=1S/C21H10Cl2O7/c22-13-4-11-17(6-15(13)24)29-18-7-16(25)14(23)5-12(18)21(11)10-2-1-8(19(26)27)3-9(10)20(28)30-21/h1-7,24-25H,(H,26,27)
InChIKeyJGZVUTYDEVUNMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5(6)-Carboxy-2',7'-dichlorofluorescein (111843-78-8): A Dual-Purpose Fluorescent Probe for Acidic pH Sensing and MRP2 Transport Assays


5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF, CAS 111843-78-8) is a chlorinated fluorescein derivative supplied as a mixture of 5- and 6-carboxy isomers. With a molecular formula of C21H10Cl2O7 and a molecular weight of 445.21 g/mol , this compound exhibits green fluorescence (λEx/λEm ~504/529 nm at pH 8) and is primarily employed as an intracellular pH indicator for acidic environments and as a specific fluorescent substrate for multidrug resistance-associated protein 2 (MRP2/ABCC2) vesicular transport assays [1]. The dichloro substitution confers enhanced photostability relative to non-halogenated analogs, while the carboxylic acid moiety facilitates conjugation or improves cellular retention of hydrolyzed products .

Why 5(6)-Carboxy-2',7'-dichlorofluorescein Cannot Be Replaced by Standard Fluorescein Derivatives in Acidic Compartments or MRP2 Assays


Substituting 5(6)-carboxy-2',7'-dichlorofluorescein (111843-78-8) with a generic fluorescein derivative such as carboxyfluorescein or BCECF introduces significant performance deficits in two critical domains. First, for acidic pH measurement (pH 4–5), the markedly higher pKa values of alternatives (carboxyfluorescein pKa ~6.4–6.5, BCECF pKa ~6.98) render them essentially non-responsive in the acidic range where CDCF maintains optimal pH sensitivity [1]. Second, in MRP2 vesicular transport assays, CDCF demonstrates unique modulator-dependent transport behavior that differs fundamentally from other common fluorescent substrates such as rhodamine-123 and calcein, meaning that inhibitor profiles and transport kinetics are not transferable across probes [2]. Interchanging CDCF with a close structural analog without verifying these functional parameters risks experimental failure, data misinterpretation, and irreproducible results.

5(6)-Carboxy-2',7'-dichlorofluorescein (111843-78-8): Quantitative Differentiation Data for Informed Procurement Decisions


pKa Shift Enables Acidic pH Measurement Where Carboxyfluorescein and BCECF Fail

5(6)-Carboxy-2',7'-dichlorofluorescein exhibits an effective pKa of 4.2 under dual-excitation ratiometric conditions (495/440 nm), making it suitable for pH measurements in the 4–5 range [1]. In contrast, standard carboxyfluorescein has a pKa of ~6.4–6.5 and BCECF has a pKa of ~6.98, both of which are optimized for near-neutral cytosolic pH measurements and exhibit minimal sensitivity in acidic compartments [2].

Acidic intracellular pH measurement Fluorescent pH indicator Lysosomal pH sensing

Divergent MRP2 Modulator Response Versus Rhodamine-123 and Calcein

In a direct comparative study of MRP2-mediated export, the ABC transporter inhibitor verapamil produced opposite effects on different fluorescent substrates: verapamil inhibited rhodamine-123 transport but stimulated CDCF transport, while having no effect on calcein export. Similarly, GF129018 inhibited rhodamine-123 transport but did not affect calcein or CDCF transport [1]. This substrate-specific modulator response indicates that CDCF reports on a distinct transport interaction profile that cannot be extrapolated from other probes.

MRP2/ABCC2 transporter Vesicular transport assay Drug-drug interaction screening

Enhanced Photostability Compared to Non-Halogenated Carboxyfluorescein

Carboxy-2',7'-dichlorofluorescein is reported to be significantly more photostable than non-halogenated carboxyfluorescein . This property is attributed to the electron-withdrawing chlorine substituents at the 2' and 7' positions, which reduce the fluorophore's susceptibility to photobleaching. The extinction coefficient of CDCF is reported as ε = 90,000 M⁻¹cm⁻¹ at pH 8 .

Photostability Fluorescence microscopy Time-lapse imaging

High Intracellular Retention and Low Bleaching Rate Support Extended Acidic pH Monitoring

In the original characterization study of CDCF as an acidic pH probe, intracellular retention was measured at 95% of initial signal remaining after 1 hour. Fluorescence bleaching under continuous excitation was 14.5% after 1 hour, and cell survival was unaffected by dye loading [1].

Intracellular retention Fluorescence bleaching Live-cell imaging

Validated as Fluorescent Surrogate for Endogenous MRP2 Substrate LTC4

5(6)-Carboxy-2',7'-dichlorofluorescein has been characterized and validated as a fluorescent surrogate for leukotriene C4 (LTC4), an endogenous MRP2 substrate. The study established CDCF transport kinetics in MRP2 vesicular assays, demonstrating that CDCF can reliably report on MRP2-mediated transport activity without the need for radiolabeled or mass spectrometry-based detection of LTC4 [1].

MRP2 vesicular transport LTC4 surrogate High-throughput screening

5(6)-Carboxy-2',7'-dichlorofluorescein (111843-78-8): Validated Application Scenarios for Research and Industrial Use


Measurement of Acidic Intracellular pH in Lysosomes, Endosomes, or Acidotic Cells

Use CDCF to quantify pH in the 4–5 range via dual-excitation ratiometric imaging (495/440 nm). This application is uniquely suited to CDCF due to its effective pKa of 4.2, whereas carboxyfluorescein (pKa ~6.4) and BCECF (pKa ~6.98) are insensitive in this acidic range [1]. The dye exhibits 95% signal retention after 1 hour and only 14.5% photobleaching under continuous excitation, supporting extended time-lapse experiments [1].

MRP2/ABCC2 Vesicular Transport Assays for Drug-Drug Interaction Screening

Employ CDCF as a fluorescent substrate in inside-out membrane vesicle assays to assess MRP2-mediated transport and screen for inhibitory or stimulatory compounds. CDCF is validated as a fluorescent surrogate for the endogenous substrate LTC4, enabling high-throughput screening without radiolabeled materials [2]. Critically, modulator responses differ from rhodamine-123 and calcein, so CDCF provides a non-redundant readout essential for comprehensive transporter profiling [3].

Fluorescent Labeling and Conjugation Requiring Enhanced Photostability

Leverage the carboxylic acid moiety of CDCF for conjugation to biomolecules (e.g., via carbodiimide chemistry) where enhanced photostability relative to carboxyfluorescein is required . With an extinction coefficient of 90,000 M⁻¹cm⁻¹ and λEx/λEm of 504/529 nm at pH 8, CDCF provides bright, photostable green fluorescence compatible with standard FITC filter sets .

Cellular Retention and Efflux Studies in MRP2-Expressing Cell Lines

Utilize the membrane-impermeant free acid form of CDCF (111843-78-8) for loading via microinjection or scrape-loading to study MRP2-mediated efflux kinetics in MES-SA, A549, or other MRP2-expressing cell lines [3]. Alternatively, employ the cell-permeant diacetate prodrug form for intracellular esterase-dependent loading and subsequent monitoring of MRP2 export activity [3].

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